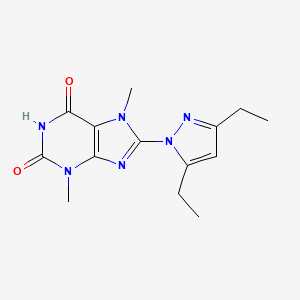
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in various physiological processes. DPCPX is an important tool compound used in scientific research to investigate the function and pharmacology of adenosine A1 receptors.
Mechanism of Action
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the binding of adenosine. This results in a reduction in the downstream signaling pathways activated by adenosine, leading to a range of physiological effects depending on the tissue and context.
Biochemical and Physiological Effects
The effects of 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione on adenosine A1 receptor signaling depend on the tissue and context. In the brain, adenosine A1 receptors are involved in the regulation of neurotransmitter release, and 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione has been shown to reduce the inhibitory effects of adenosine on neurotransmitter release. In the cardiovascular system, adenosine A1 receptors are involved in the regulation of heart rate and blood pressure, and 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione has been shown to increase heart rate and blood pressure in animal models. In the immune system, adenosine A1 receptors are involved in the regulation of inflammation, and 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione has been shown to reduce the anti-inflammatory effects of adenosine.
Advantages and Limitations for Lab Experiments
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione is a highly selective antagonist of the adenosine A1 receptor, making it a valuable tool compound for investigating the function and pharmacology of this receptor. However, its selectivity for the adenosine A1 receptor means that it may not be suitable for investigating the effects of adenosine signaling through other adenosine receptor subtypes. Additionally, the effects of 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione on adenosine A1 receptor signaling may vary depending on the tissue and context, making it important to carefully consider the experimental design and interpretation of results.
Future Directions
There are many potential future directions for research involving 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione. One area of interest is the development of new compounds that are more selective and potent antagonists of the adenosine A1 receptor. Additionally, there is interest in investigating the role of adenosine signaling in various disease states, such as cardiovascular disease, cancer, and neurodegenerative disorders. Finally, there is potential for the use of 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione as a therapeutic agent, either alone or in combination with other drugs, for the treatment of conditions in which adenosine signaling is dysregulated.
Synthesis Methods
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione can be synthesized using a variety of methods, including the condensation of 3,5-diethylpyrazole-4-carboxylic acid with 3,7-dimethylxanthine, followed by oxidation and reduction steps to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione with high purity and yield.
Scientific Research Applications
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione is widely used in scientific research to investigate the function and pharmacology of adenosine A1 receptors. Adenosine receptors are involved in a range of physiological processes, including neurotransmission, cardiovascular function, and immune response. 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione can be used to selectively block the adenosine A1 receptor, allowing researchers to study the specific effects of adenosine signaling on these processes.
properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-5-8-7-9(6-2)20(17-8)13-15-11-10(18(13)3)12(21)16-14(22)19(11)4/h7H,5-6H2,1-4H3,(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADQVXWEWYXFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)NC(=O)N3C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2957382.png)
![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2957383.png)
![4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2957384.png)
![N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2957385.png)
![4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2957390.png)


![Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride](/img/structure/B2957398.png)

![5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2957400.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2957401.png)


